molecular formula C13H17FO3 B13005106 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid

3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid

Cat. No.: B13005106
M. Wt: 240.27 g/mol
InChI Key: UPLJDPUODMUNKV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom, an isopentyloxy group, and a methyl group attached to the benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method is the introduction of the isopentyloxy group through an etherification reaction, followed by the introduction of the fluorine atom via halogenation. The methyl group can be introduced through Friedel-Crafts alkylation. The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity, while the isopentyloxy group can influence the compound’s lipophilicity and membrane permeability. The methyl group can affect the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of an isopentyloxy group, which can significantly alter its chemical properties and reactivity.

    3-Fluoro-5-(methylcarbamoyl)benzoic acid: The presence of a methylcarbamoyl group introduces different functional properties compared to the isopentyloxy group.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound contains a boronic ester group, making it useful in Suzuki-Miyaura coupling reactions.

Uniqueness

The uniqueness of 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. The isopentyloxy group provides lipophilicity, the fluorine atom enhances binding affinity, and the methyl group contributes to stability. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H17FO3

Molecular Weight

240.27 g/mol

IUPAC Name

3-fluoro-4-methyl-5-(3-methylbutoxy)benzoic acid

InChI

InChI=1S/C13H17FO3/c1-8(2)4-5-17-12-7-10(13(15)16)6-11(14)9(12)3/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

UPLJDPUODMUNKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)O)OCCC(C)C

Origin of Product

United States

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